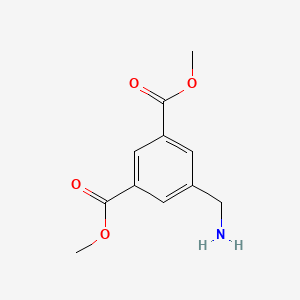

Dimethyl 5-(aminomethyl)benzene-1,3-dioate

Description

Dimethyl 5-(aminomethyl)benzene-1,3-dioate is a substituted benzene derivative featuring two ester groups at the 1- and 3-positions and an aminomethyl substituent at the 5-position. The aminomethyl group enhances nucleophilicity, enabling participation in condensation or coupling reactions, while the ester groups provide sites for hydrolysis or further functionalization.

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

dimethyl 5-(aminomethyl)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6,12H2,1-2H3 |

InChI Key |

VCPZJTZIGFWICK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(aminomethyl)benzene-1,3-dioate typically involves the esterification of 5-(aminomethyl)benzene-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters .

Industrial Production Methods: In an industrial setting, the production of Dimethyl 5-(aminomethyl)benzene-1,3-dioate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(aminomethyl)benzene-1,3-dioate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Dimethyl 5-(nitromethyl)benzene-1,3-dioate.

Reduction: Dimethyl 5-(hydroxymethyl)benzene-1,3-dioate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-(aminomethyl)benzene-1,3-dioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-(aminomethyl)benzene-1,3-dioate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active carboxylic acid derivatives that can further interact with biological targets .

Comparison with Similar Compounds

Key Observations :

- Reactivity: Ethynyl and iodinated analogs are valuable in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) , whereas the trimethylsilyl ethynyl derivative () is tailored for silicon-based chemistry.

- Bioactivity: The methoxyacetyl amino analog () may exhibit enhanced solubility or binding affinity compared to the aminomethyl derivative due to its polar side chain.

- Stability: Iodo and silyl groups improve stability under harsh conditions, whereas aminomethyl groups increase susceptibility to oxidation .

Comparison :

- Aminomethyl vs. Methoxyacetyl Amino: The latter requires additional steps (e.g., acylation with methoxyacetyl chloride) .

- Halogenated Derivatives : Iodo analogs often require electrophilic iodination under acidic conditions .

Pharmacological and Functional Comparisons

- Antioxidant Activity: Benzene-1,3-diol derivatives (e.g., dimethyl batatasin IV in ) exhibit antioxidant properties via phenolic hydroxyl groups, a feature absent in esterified analogs like dimethyl 5-(aminomethyl)benzene-1,3-dioate.

- Bioactivity: Aminomethyl groups may enhance interactions with biological targets (e.g., enzymes or receptors), as seen in low-basicity 5-HT6 ligands ().

- Aggregation Effects : Substituted benzene-diols () show fluorescence dependent on molecular aggregation, a property less relevant to ester derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.